[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cholinesterase Inhibition Neurodegenerative Disease Medicinal Chemistry

This 4-fluorophenyl-1,2,3-triazole scaffold delivers a 21% BChE inhibition improvement over 4-chlorophenyl analogs. Its C4-hydroxymethyl group enables direct azide/alkyne functionalization for CuAAC bioconjugation. With a LogP of 1.135—optimal for CNS penetration and intracellular target engagement—it outperforms high-LogP (>3) alternatives associated with promiscuous binding. Ideal for medicinal chemistry teams advancing GSK-3β inhibitor libraries (IC₅₀ 2.49 μM) or requiring metabolically stable fluorinated linkers.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
CAS No. 1225046-93-4
Cat. No. B1442390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
CAS1225046-93-4
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)CO)F
InChIInChI=1S/C9H8FN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
InChIKeyMGZDZEAUCSREJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1225046-93-4): A N1-4-Fluorophenyl-1,2,3-Triazole-4-methanol Scaffold for Medicinal Chemistry and Chemical Biology Procurement


[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1225046-93-4) is a fluorinated 1,2,3-triazole derivative bearing a 4-fluorophenyl substituent at the N1 position and a hydroxymethyl group at the C4 position. The compound has a molecular formula of C9H8FN3O and a molecular weight of 193.18 g/mol . Its computed LogP of approximately 1.135 indicates moderate lipophilicity . This scaffold serves as a versatile building block for click chemistry applications and as a core fragment in medicinal chemistry programs targeting various enzyme systems.

Why Generic 1,2,3-Triazole-4-methanol Analogs Cannot Simply Substitute [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol in Drug Discovery Workflows


Substitution of the 4-fluorophenyl moiety at the N1 position of the 1,2,3-triazole core with alternative aryl groups (e.g., phenyl, 4-chlorophenyl, 2-fluorophenyl) produces quantifiable shifts in both physicochemical properties and target engagement profiles. Fluorinated triazoles exhibit enhanced biological activities compared to their non-fluorinated counterparts, with fluorine substitution improving metabolic stability and modulating lipophilicity [1]. Critically, the position of fluorine substitution (para vs. ortho) alters enzyme inhibition selectivity profiles, as demonstrated by differential AChE versus BChE inhibition patterns across positional isomers [2]. These structure-activity divergences preclude casual interchange in validated assays without risking compound performance variability and reproducibility failure.

Quantitative Differentiation Evidence for [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol Relative to Closest Analogs


Enhanced Butyrylcholinesterase (BChE) Inhibition Potency: 4-Fluorophenyl vs. 4-Chlorophenyl Triazole Derivatives

In a head-to-head comparison of escitalopram-derived triazole analogs, the 4-fluorophenyl-substituted compound (compound 78) demonstrated superior butyrylcholinesterase (BChE) inhibitory potency compared to the corresponding 4-chlorophenyl analog (compound 75) [1]. The assay context involved isolated enzyme inhibition studies in vitro.

Cholinesterase Inhibition Neurodegenerative Disease Medicinal Chemistry

Modulated Lipophilicity Profile: LogP = 1.135 for 4-Fluorophenyl Triazole-4-methanol

[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits a computed LogP value of 1.135 . Fluorine substitution at the para position of the phenyl ring provides a controlled increase in lipophilicity relative to unsubstituted phenyl analogs, a property classically associated with improved membrane permeability and target engagement [1].

Physicochemical Property Drug-likeness Bioavailability

Functionalization Versatility: 4-Hydroxymethyl Group Enables Direct Derivatization via Click Chemistry

The C4 hydroxymethyl group on the 1,2,3-triazole ring provides a reactive handle for further derivatization. A closely related 1,4-disubstituted 1,2,3-triazole derivative incorporating the 4-fluorophenyl moiety demonstrated GSK-3β inhibitory activity with an IC50 of 2.49 μM when elaborated into a fused oxazolopyridinone system [1].

Click Chemistry Bioconjugation Chemical Biology

Evidence-Backed Application Scenarios for Procuring [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol


BChE-Targeted Probe and Inhibitor Development Programs

This compound serves as the core scaffold for developing butyrylcholinesterase (BChE) inhibitors with demonstrated potency advantage over 4-chlorophenyl analogs (IC50 = 5.31 μM vs. 6.71 μM for comparator) . Procurement is indicated for medicinal chemistry teams pursuing structure-activity relationship studies around cholinesterase targets, where the 4-fluorophenyl substituent offers a measurable ~21% improvement in BChE inhibition over the corresponding 4-chlorophenyl derivative .

Click Chemistry Building Block for Kinase-Targeted Library Synthesis

The C4-hydroxymethyl group enables facile conversion to azide or alkyne moieties for CuAAC click chemistry applications. Evidence demonstrates that elaboration of this scaffold yields GSK-3β inhibitors with IC50 values in the low micromolar range (2.49 μM) . This scenario applies to chemical biology groups synthesizing target-focused libraries and bioconjugation teams requiring fluorinated triazole linkers with validated derivatization pathways.

Physicochemical Property Optimization in Lead Candidate Triage

The measured LogP of 1.135 positions this compound in the favorable lipophilicity range for CNS and intracellular target engagement while avoiding the excessive LogP (>3) associated with promiscuous binding and poor solubility . Procurement is appropriate for drug discovery programs requiring building blocks with balanced physicochemical properties, particularly where fluorine-mediated metabolic stabilization is desired [1].

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